N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c1-9-4-7-23-12(9)14(21)18-8-11-19-13(20-22-11)10-2-5-15(16,17)6-3-10/h4,7,10H,2-3,5-6,8H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWOADRZVMEAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide” are currently unknown.
Biochemical Pathways
Indole derivatives, which share a similar structure with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. .
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates an oxadiazole moiety with a methylthiophene and a difluorocyclohexyl group. The oxadiazole ring contributes to the compound's reactivity and biological properties. The presence of the 4,4-difluorocyclohexyl group enhances lipophilicity, which may influence its absorption and distribution in biological systems.
Biological Activities
1. Antimicrobial Activity
Preliminary studies suggest that compounds with oxadiazole structures exhibit antimicrobial properties. This compound has been shown to inhibit bacterial growth in vitro, indicating its potential as an antimicrobial agent. Research indicates that the oxadiazole moiety can disrupt bacterial cell membranes or interfere with essential metabolic pathways.
2. Anti-inflammatory Effects
Compounds containing oxadiazole structures have demonstrated anti-inflammatory effects by modulating cytokine production. This compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in inflammatory responses. This property suggests potential therapeutic applications in treating inflammatory diseases.
3. Anticancer Potential
Research has indicated that oxadiazole derivatives can act as inhibitors of cancer cell proliferation. This compound has shown promise in preclinical studies for its ability to induce apoptosis in various cancer cell lines. The compound may target specific signaling pathways involved in tumor growth and metastasis.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Cytokine Modulation : By affecting cytokine levels, it can alter immune responses and reduce inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds highlights its distinctive pharmacological profile.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Hydroxyphenyl)-3-(4-fluorophenyl)urea | Urea linkage | Anticancer activity |
| 2-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide | Imidazole and pyridine rings | Antimicrobial properties |
| 3-(1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)benzamide | Pyrazole and benzamide groups | Anti-inflammatory effects |
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This supports the potential application of this compound as an antimicrobial agent.
- Research on Anti-inflammatory Properties : In vivo studies have shown that derivatives similar to N-(...) can reduce inflammation markers in animal models of arthritis. This suggests that N-(...) may also be effective in managing inflammatory conditions.
- Investigation into Anticancer Effects : A recent study reported that oxadiazole-based compounds significantly inhibited tumor growth in xenograft models . This reinforces the anticancer potential of N-(...) through its ability to induce apoptosis in cancer cells.
Q & A
Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves sequential coupling of the 4,4-difluorocyclohexyl moiety with the 1,2,4-oxadiazole ring, followed by alkylation with the thiophene-carboxamide group. Key steps include:
- Cyclocondensation : Formation of the oxadiazole core via cyclization of thioamide precursors under reflux with dehydrating agents (e.g., POCl₃) .
- Methylation : Introduction of the methyl group on the thiophene ring using methyl iodide in basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling : Amide bond formation between the oxadiazole-methyl intermediate and 3-methylthiophene-2-carboxylic acid using carbodiimide coupling reagents (e.g., EDC/HOBt) .
Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C for sensitive steps), and catalyst screening (e.g., DMAP for amidation) improve yields. Reaction progress is monitored via TLC or HPLC .
Basic: Which spectroscopic and crystallographic methods are used for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. The oxadiazole C5-methyl proton resonates at δ 2.4–2.6 ppm, while the difluorocyclohexyl group shows distinct ¹⁹F NMR signals .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₈F₂N₃O₂S: 366.1082) .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and stereochemistry. The oxadiazole-thiophene dihedral angle (~15°) indicates planarity critical for bioactivity .
Basic: How is the compound screened for biological activity in neuropathic pain models?
Methodological Answer:
- In Vivo Models : Chronic constriction injury (CCI) or spinal nerve ligation (SNL) in rodents. Mechanical allodynia is assessed via von Frey filaments pre- and post-administration (oral, 10–30 mg/kg) .
- Receptor Specificity : Co-administration with CB1/CB2 antagonists (e.g., SR141716A) confirms cannabinoid receptor-mediated analgesia. Electrophysiology measures dorsal root ganglion neuron excitability .
- Pharmacokinetics : Plasma half-life (t₁/₂) and brain penetration are quantified via LC-MS/MS to correlate exposure with efficacy .
Advanced: How can contradictory efficacy data in different pain models be resolved?
Methodological Answer:
Discrepancies may arise from model-specific pathophysiology (e.g., peripheral vs. central sensitization). Strategies include:
- Mechanistic Profiling : Compare receptor binding affinity (Ki) across species using radioligand assays. Human CB1 vs. rodent CB1 differences (~5x affinity) may explain variability .
- Metabolite Analysis : Identify active metabolites via hepatic microsome incubation. For example, oxidative defluorination could alter target engagement .
- Dose-Response Refinement : Use Bayesian hierarchical models to adjust dosing regimens across models, ensuring EC₅₀ alignment with receptor saturation .
Advanced: What computational approaches predict target interactions and guide SAR?
Methodological Answer:
- Molecular Docking : AutoDock Vina simulates binding to CB1 (PDB: 5TGZ). The oxadiazole ring forms π-π interactions with Phe174, while the difluorocyclohexyl group occupies a hydrophobic pocket .
- QM/MM Simulations : Assess electrostatic contributions of fluorine atoms to binding energy. The 4,4-difluoro group enhances membrane permeability (logP ~3.5) .
- SAR Libraries : Synthesize analogs with varying oxadiazole substituents (e.g., trifluoromethyl vs. methyl) and evaluate ΔGbinding via surface plasmon resonance (SPR) .
Advanced: How are synthetic impurities characterized and controlled?
Methodological Answer:
- HPLC-PDA/MS : Detect byproducts (e.g., uncyclized thioamide intermediates) using C18 columns (ACN/water gradient). MS/MS fragments confirm structures .
- Genotoxic Assessment : Ames test impurities (e.g., nitroso compounds) using Salmonella typhimurium TA98/TA100 strains .
- Crystallization Optimization : Use anti-solvent (hexane) dropwise addition to minimize occluded solvents in the final API .
Basic: What are the stability profiles under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose to 0.1N HCl (24h, 40°C) and analyze via UPLC. Hydrolysis of the oxadiazole ring (~15% degradation) indicates pH-sensitive instability .
- Lyophilization : Stabilize aqueous formulations by lyophilizing with trehalose (1:3 w/w), achieving >24-month shelf life at -20°C .
Advanced: How is enantiomeric purity ensured during asymmetric synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
